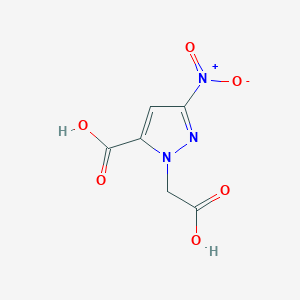

1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Description

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by three distinct functional groups:

- 1-position: A carboxymethyl group (-CH₂COOH), introducing a secondary carboxylic acid moiety.

- 3-position: A nitro group (-NO₂), a strong electron-withdrawing substituent.

- 5-position: A primary carboxylic acid (-COOH), contributing to polarity and hydrogen-bonding capacity.

While direct references to this compound are absent in the provided evidence, comparisons with structurally analogous pyrazole derivatives (e.g., substituent variations at positions 1, 3, and 5) allow extrapolation of its behavior .

Properties

IUPAC Name |

2-(carboxymethyl)-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O6/c10-5(11)2-8-3(6(12)13)1-4(7-8)9(14)15/h1H,2H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLGRVCKAUOUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxymethyl and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

Oxidation: Higher oxidation state derivatives like nitroso compounds.

Reduction: Amino derivatives.

Substitution: Esters or amides depending on the nucleophile used.

Scientific Research Applications

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

- The carboxymethyl group enhances hydrophilicity and may facilitate salt formation, improving bioavailability in pharmaceutical contexts.

- Alkyl substituents (e.g., ethyl, methyl, propyl) reduce aqueous solubility but improve membrane permeability, critical for drug delivery .

Substituent Variations at Position 3

Key Observations :

- Nitro groups at position 3 significantly alter electronic properties, making the compound more reactive toward nucleophilic or electrophilic agents compared to alkyl-substituted derivatives .

- Bulkier substituents (e.g., cyclopropyl) may hinder interactions in biological systems but improve selectivity .

Substituent Variations at Position 5

Biological Activity

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid, with the CAS Number 956439-56-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅N₃O₆

- Molecular Weight : 215.12 g/mol

- MDL Number : MFCD06739328

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds in the pyrazole family often exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial properties.

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of pathogens. Specifically, studies have documented their potential against bacteria and fungi, suggesting that this compound may possess similar properties due to structural similarities with other active pyrazoles .

- Anti-inflammatory Effects : Some derivatives have been identified as bradykinin B1 receptor antagonists, which can be useful in treating inflammatory conditions. This mechanism suggests that this compound could also exert anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Notable Research

A study published in 2024 identified a series of pyrazolopyrimidine phosphodiesterase (PDE) inhibitors with anticryptosporidial activity. While this study did not directly test this compound, it highlights the relevance of pyrazole derivatives in combating parasitic infections and suggests that further exploration of this compound's efficacy could be beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.